molecular formula C9H6BrNO2 B1413291 2-Bromo-4-cyano-6-methylbenzoic acid CAS No. 1807028-85-8

2-Bromo-4-cyano-6-methylbenzoic acid

Cat. No.: B1413291
CAS No.: 1807028-85-8
M. Wt: 240.05 g/mol
InChI Key: QGGVMQDYALWRDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-cyano-6-methylbenzoic acid is a brominated benzoic acid derivative with a unique substitution pattern. The molecule features a carboxylic acid group at position 1, a bromine atom at position 2, a cyano group at position 4, and a methyl group at position 5. This arrangement confers distinct electronic and steric properties, making it valuable in pharmaceutical synthesis and materials science. Its reactivity is influenced by the electron-withdrawing cyano and bromo groups, which enhance the acidity of the carboxylic acid moiety compared to unsubstituted benzoic acids.

Properties

IUPAC Name

2-bromo-4-cyano-6-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-5-2-6(4-11)3-7(10)8(5)9(12)13/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGVMQDYALWRDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-cyano-6-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 4-cyano-6-methylbenzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the electrophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-cyano-6-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted benzoic acids.

    Reduction: Formation of 2-amino-4-cyano-6-methylbenzoic acid.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-Bromo-4-cyano-6-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyano-6-methylbenzoic acid in chemical reactions involves the electrophilic nature of the bromine atom, which facilitates substitution reactions. The cyano group acts as an electron-withdrawing group, influencing the reactivity of the benzene ring. In coupling reactions, the compound undergoes oxidative addition and transmetalation steps, leading to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Structural Similarity and Substituent Effects

The compound shares structural similarities with several brominated benzoic acid derivatives, as identified through cheminformatics analyses (similarity scores ranging from 0.79 to 1.00) . Key analogs include:

Compound Name Substituents (Positions) Similarity Score Key Differences vs. Target Compound
2-Amino-5-bromo-4-methoxybenzoic acid NH₂ (2), Br (5), OCH₃ (4) 0.97 Amino vs. cyano; methoxy vs. methyl
4-Bromo-2-methoxy-6-methylbenzoic acid Br (4), OCH₃ (2), CH₃ (6) 0.96 Bromine at position 4 vs. 2; methoxy
5-Bromo-2-methoxy-4-methylbenzoic acid Br (5), OCH₃ (2), CH₃ (4) 0.96 Bromine at position 5; methoxy
2-Amino-4-bromo-6-methylbenzoic acid NH₂ (2), Br (4), CH₃ (6) 0.95 Amino vs. cyano; bromine at position 4
Methyl 5-bromo-2-methoxy-4-methylbenzoate Br (5), OCH₃ (2), CH₃ (4), COOCH₃ 0.95 Ester vs. carboxylic acid; methoxy

Key Observations :

  • Substituent Position : Bromine placement significantly impacts reactivity. For example, bromine at position 2 (target compound) may enhance electrophilic substitution at adjacent positions compared to bromine at positions 4 or 5 .
  • Functional Groups: Replacing the cyano group (electron-withdrawing) with amino (electron-donating) or methoxy (moderately donating) alters acidity and solubility. The cyano group in the target compound increases acidity (pKa ~2.5–3.0 estimated) compared to amino analogs (pKa ~4.5–5.0) .
  • Ester Derivatives : Methyl esters (e.g., Methyl 5-bromo-2-methoxy-4-methylbenzoate) exhibit higher lipophilicity, making them more suitable for lipid-rich environments, unlike the hydrophilic carboxylic acid in the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-cyano-6-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-cyano-6-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.